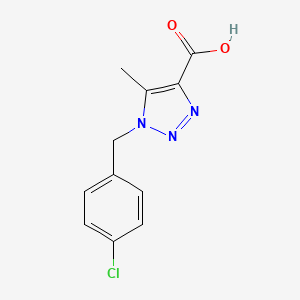

1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

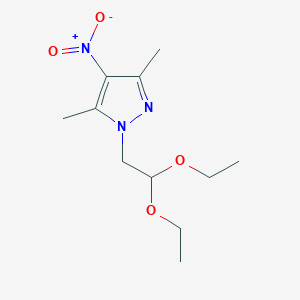

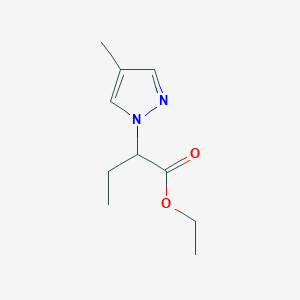

The compound “1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a methyl group (-CH3), and a chlorobenzyl group attached to the triazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, oxidation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, the methyl group, and the chlorobenzyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The chlorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques and Precursors : 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a compound closely related to 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is synthesized using phenyl acetylene as a raw material. The process involves a sequence of reactions leading to the formation of the title compound, highlighting the versatility and synthetic accessibility of triazole derivatives (Liu et al., 2015).

Structural Modifications and Derivatives : The research on triazole compounds, including derivatives of 1,2,3-triazole-4-carboxylic acid, focuses on structural modifications to enhance their chemical properties and potential applications. For instance, the conversion of 4-amino-1,2,3-triazole-5-carboxylic acid into various derivatives is a subject of interest, showing the chemical flexibility and potential for creating a diverse set of compounds based on the triazole scaffold (Albert & Taguchi, 1973).

Ruthenium-Catalyzed Synthesis : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method offers a regiocontrolled approach to producing protected versions of triazole amino acids, indicating the importance of catalysis in achieving specific molecular architectures and enhancing the utility of triazole compounds (Ferrini et al., 2015).

Potential Applications and Properties

Antimicrobial and Antibacterial Activity : Various triazole derivatives exhibit promising antimicrobial and antibacterial properties. Compounds like 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides show moderate to good activities against primary pathogens, indicating the potential application of triazole compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Structural and Physical Properties : The structural and physical properties of triazole derivatives, such as N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have been extensively studied. These studies involve techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy, providing insights into the molecular structure, reactivity, and potential applications of these compounds (Dzygiel et al., 2004).

Corrosion Inhibition : Some 1,2,3-triazole derivatives show potential as corrosion inhibitors, which is crucial for protecting metals in industrial applications. The synthesis and characterization of these compounds and their ability to inhibit acidic corrosion underscore the multifaceted applications of triazole derivatives beyond the pharmaceutical domain (Negrón-Silva et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBARIFHCDTSJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152394 |

Source

|

| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

1033463-41-0 |

Source

|

| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)

![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)

![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)